molecular formula C9H5ClN4S B1521605 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152551-96-6

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1521605
CAS No.: 1152551-96-6
M. Wt: 236.68 g/mol
InChI Key: UIBXBZPWKNYOJZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine ( 1152551-96-6, Molecular Formula: C 9 H 5 ClN 4 S) is a high-purity heterocyclic building block with a molecular weight of 236.68 g/mol, designed for advanced medicinal chemistry and materials science research . This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold of significant interest in drug discovery. Its structure, which is essentially planar, facilitates π-π stacking interactions in the solid state, a property that can be critical in the design of molecular assemblies and organic electronic materials . The primary research application of this compound is as a key intermediate in the exploration of new therapeutic agents. It serves as a core head group in the structure-activity relationship (SAR) studies of potent anti-parasitic compounds. Specifically, analogs of the triazolopyridazine scaffold have demonstrated promising in vitro activity against Cryptosporidium parvum , a diarrheal pathogen particularly harmful to children and immunocompromised individuals, with one lead compound (SLU-2633) exhibiting an EC 50 of 0.17 µM . The 6-chloro group in this molecule is notably reactive, behaving similarly to an imidoyl chloride, which makes it a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to rapidly generate diverse chemical libraries . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBXBZPWKNYOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • The dichloropyridazine and 5-(thiophen-3-yl)tetrazole are dissolved in toluene.
  • Pyridine is added as a base to the solution.
  • The mixture is heated to reflux (approximately 110°C) for 4–6 hours to promote nucleophilic aromatic substitution.
  • After completion, the reaction mixture is cooled and filtered to remove insolubles.
  • The crude product is concentrated and purified by column chromatography using silica gel with a toluene/ethyl acetate solvent system.

Thermal Ring Closure

  • The purified acylated intermediate undergoes thermal ring transformation by heating, which induces ring closure to form the triazolo[4,3-b]pyridazine core.
  • This step is typically conducted at elevated temperatures (around 150–200°C) under inert atmosphere to avoid decomposition.

Mechanistic Insights

  • The key step is the nucleophilic attack of the tetrazole nitrogen on the chloro-substituted pyridazine ring, displacing a chlorine atom.
  • Thermal ring transformation involves rearrangement and ring closure, converting the acylated tetrazole intermediate into the fused triazolo ring system.
  • The chlorine atom at the 6-position remains intact due to its position and bond strength, allowing further functionalization if needed.

Characterization and Structural Data

  • The synthesized compound exhibits planarity in the fused ring system.
  • Crystallographic data for related compounds show strong localization of double bonds in the pyridazine ring and a weak C–Cl bond (~1.73 Å), indicating potential reactivity at the chloro site.
  • Intramolecular hydrogen bonding and π–π stacking interactions stabilize the crystal lattice.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials 3,6-Dichloropyridazine, 5-(thiophen-3-yl)tetrazole Purity >98% recommended
Solvent Toluene Anhydrous preferred
Base Pyridine 3 equivalents relative to dichloropyridazine
Reaction temperature Reflux (~110°C) For nucleophilic substitution
Reaction time 4–6 hours Monitored by TLC
Purification method Silica gel chromatography Toluene/ethyl acetate (1:1) eluent
Thermal ring closure temperature 150–200°C Inert atmosphere (N2 or Ar)
Yield 60–75% (reported for analogs) Dependent on exact substituents
Product physical state Off-white powder/crystals Suitable for X-ray crystallography

Notes on Alternative Methods and Optimization

  • Alternative bases such as triethylamine or potassium carbonate may be explored but pyridine remains standard due to its dual role as solvent and base.
  • Microwave-assisted synthesis could potentially reduce reaction times for nucleophilic substitution and ring closure.
  • Solvent systems can be optimized for better solubility of reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolo[4,3-b]pyridazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9_9H5_5ClN4_4S
Molecular Weight: 236.68 g/mol
CAS Number: 1152551-96-6
IUPAC Name: 6-chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

The compound features a triazolo-pyridazine core fused with a thiophene ring, which contributes to its unique chemical reactivity and biological profile.

Medicinal Chemistry

This compound is primarily investigated for its anticancer properties . Studies have demonstrated its cytotoxic effects against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance:

  • Case Study: In vitro assays showed that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of the MAPK/ERK signaling pathway .

Enzyme Inhibition

The compound acts as an enzyme inhibitor , particularly targeting kinases such as c-Met and Pim-1. It has been shown to inhibit carbonic anhydrase and cholinesterase enzymes, which are vital in several physiological processes.

  • Case Study: Research indicated that the compound effectively inhibited carbonic anhydrase activity in human kidney cells, suggesting potential applications in treating conditions like glaucoma and edema .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structure allows for interactions with microbial enzymes, potentially disrupting their metabolic processes.

  • Case Study: A study reported that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions using thiophene derivatives under specific conditions. Common methods include:

  • Reagents: Palladium on carbon (Pd/C) as a catalyst.
  • Solvents: Acetonitrile or ethanol.

Industrial production may utilize continuous flow reactors to improve efficiency and yield while maintaining strict control over reaction conditions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. This compound has been shown to inhibit the activity of kinases such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding site of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The triazolo[4,3-b]pyridazine core allows diverse substitutions at positions 3 and 6, leading to variations in molecular weight, lipophilicity, and bioactivity. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight (g/mol) Key Properties/Activities Reference ID
6-Chloro-3-(3-fluorophenyl)-... 3-Fluorophenyl Cl 248.65 BRD4 inhibition, improved solubility
6-Chloro-3-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl Cl 294.71 Enhanced DPP-4 inhibition
6-Chloro-3-cyclopentyl-... Cyclopentyl Cl 222.67 Moderate lipophilicity (logP ~1.56)
6-Chloro-3-(oxetan-3-yl)-... Oxetan-3-yl Cl 222.65 Polar substituent, potential CNS activity
6-Chloro-3-(trifluoromethyl)-... CF₃ Cl 222.56 High metabolic stability
Target Compound Thiophen-3-yl Cl 235.67 Antimicrobial, unique π-π interactions

Key Observations :

  • Lipophilicity : The thiophene substituent in the target compound contributes to moderate lipophilicity, comparable to cyclopentyl analogs but lower than trifluoromethyl derivatives . Chlorine at position 6 increases electronegativity, enhancing binding to hydrophobic enzyme pockets.
Antimicrobial Activity
  • The target compound and its analogs exhibit variable antifungal and antibacterial activities. For example, 3-phenyl-6-(4-chlorophenyl) derivatives show potent activity against Candida albicans (MIC = 8 µg/mL), while the thiophene-substituted compound demonstrates broader-spectrum efficacy, likely due to enhanced membrane permeability from sulfur-containing moieties .
Enzyme Inhibition
  • DPP-4 Inhibition : Piperazine-substituted analogs (e.g., triazolo-pyridazine-6-yl-piperazines) exhibit IC₅₀ values < 100 nM for DPP-4, critical for anti-diabetic applications. The thiophene derivative’s activity remains unexplored but may differ due to steric and electronic factors .
  • LRRK2 Kinase Inhibition: Triazolopyridazines with 6-thioether side chains and 3-heteroaryl groups (e.g., trifluoromethyl) show nanomolar potency against G2019S-LRRK2, a Parkinson’s disease target. The thiophene analog’s planar structure may favor kinase binding but requires validation .
Anticancer Potential
  • Triazolo-triazinone derivatives (e.g., compound 7a–j) demonstrate cytotoxicity against breast cancer cells (MCF-7, GI₅₀ = 2.1 µM), whereas the target compound’s activity is unreported.

Biological Activity

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClN4SC_9H_5ClN_4S with a molecular weight of 236.68 g/mol. The compound features a triazolo-pyridazine core structure along with a thiophene moiety and a chlorine substituent. These structural elements contribute to its unique chemical properties and biological activities.

1. Enzyme Inhibition:
The compound has been shown to interact with various enzymes, including:

  • Carbonic Anhydrase: Inhibiting this enzyme can affect physiological processes such as pH regulation and ion transport.
  • Cholinesterase: Inhibition may lead to enhanced cholinergic signaling, which is crucial for neurotransmission.

2. Cellular Effects:
this compound influences cellular processes by:

  • Modulating the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation.
  • Affecting gene expression and cellular metabolism.

3. Antiproliferative Activity:
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

  • IC50 values: The compound has shown IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines, indicating potent anticancer properties .

Case Studies

Study 1: Anticancer Activity
A study evaluated a series of triazolo-pyridazines similar to this compound for their antiproliferative effects. The most active compound demonstrated IC50 values of 0.008–0.014 μM against various cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization .

Study 2: Biochemical Interactions
Another investigation highlighted the ability of this compound to form hydrogen bonds and engage in π–π stacking interactions with biological targets. These interactions enhance its binding affinity to proteins involved in disease pathways .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase
Antiproliferative ActivityIC50 values ranging from 0.008 to 0.014 μM
MAPK/ERK Pathway ModulationInfluences cell proliferation and differentiation
Binding InteractionsForms hydrogen bonds; π–π stacking with proteins

Q & A

Q. Mitigation Strategies :

  • Optimized Oxidants : Replace Br₂ with eco-friendly alternatives (e.g., oxone® or IBD) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
  • Computational Modeling : Predict regioselectivity using DFT calculations .

Advanced: How do computational docking studies aid in understanding the compound's biological activity?

Answer :
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins:

Target Selection : Focus on kinases (c-Met) or senescence-related proteins .

Ligand Preparation : Optimize protonation states and generate 3D conformers .

Docking Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .

Key Findings : Sulfur-linked substituents enhance hydrophobic interactions; chloro groups improve steric fit .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Reference
c-Met Kinase−9.2
Pim-1 Kinase−8.7

Basic: What spectroscopic techniques are used for characterization?

Q. Answer :

  • HRMS (ESI) : Confirm molecular formula (e.g., m/z 245.0594 [M+H]⁺) .
  • IR Spectroscopy : Identify N–H (3069 cm⁻¹) and C–Cl (771 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons .

Advanced: How to resolve contradictions in bond length data from different structural analyses?

Answer :
Contradictions (e.g., C–Cl bond lengths: 1.732 Å vs. 1.710 Å) arise from:

Experimental Errors : Refine data with high-resolution XRD (θmax > 25°) .

Environmental Effects : Compare gas-phase DFT calculations (B3LYP/6-31G*) with XRD .

Thermal Motion : Apply anisotropic displacement parameters during refinement .

Basic: What are the known biological activities of related triazolopyridazine derivatives?

Q. Answer :

  • Anticancer : Inhibition of c-Met/Pim-1 kinases (IC₅₀: 0.5–5 µM) .
  • Antimicrobial : Activity against S. aureus (MIC: 8 µg/mL) .
  • Senescence Modulation : Patent applications for age-related diseases .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentBiological ActivityReference
Thiophen-3-ylEnhanced kinase inhibition
ChlorophenylImproved antimicrobial potency
Sulfur-linked groupsIncreased bioavailability

Advanced: What methodological approaches are used to analyze π-π interactions in the crystal lattice?

Q. Answer :

Crystallographic Software : Use PLATON or Mercury to calculate centroid distances and dihedral angles .

Hirshfeld Surface Analysis : Quantify contact contributions (e.g., π-π: 12–15% of surface) .

Energy Frameworks : Generate 3D interaction maps (e.g., using CE-BISA) .

Q. Key π-π Parameters :

Interaction TypeDistance (Å)Angle (°)
Centroid–Centroid3.6990.5–2.0
Offset Stacking3.5–4.010–20

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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